calcidiol 3-O-(beta-D-glucuronide)

Overview

Description

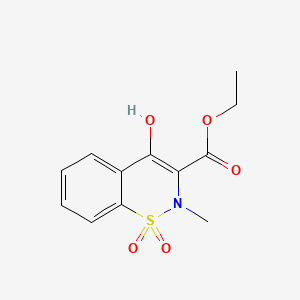

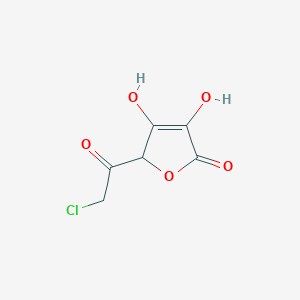

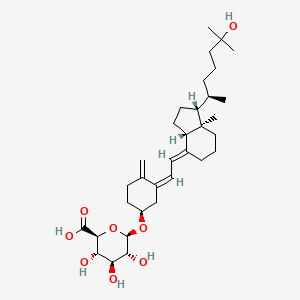

Calcidiol 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid. It is derived from calcidiol, where the hydroxy hydrogen at position 3 has been replaced by a β-D-glucuronide residue . It is also known by other names such as 25-hydroxyvitamin D3 3-glucuronide and (5Z,7E)-25-hydroxy-10-seco-5,7,10(19)-cholestatrien-3α-yl β-D-glucopyranosiduronic acid .

Molecular Structure Analysis

The molecular structure of calcidiol 3-O-(beta-D-glucuronide) is complex, with a formula of C33H52O8 . The exact mass is calculated to be 576.36622 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

Calcidiol 3-O-(beta-D-glucuronide) has several physical and chemical properties. It has 41 heavy atoms, 4 rings, and 9 rotatable bonds. Its Van der Waals molecular volume is 589.78, and it has a topological polar surface area of 138.75. It has 5 hydrogen bond donors and 8 hydrogen bond acceptors. Its logP value is 6.66, and its molar refractivity is 159.42 .Scientific Research Applications

Vitamin D Status and Bone Health

Calcidiol, a form of Vitamin D, has been studied for its role in correcting vitamin D deficiency. A study by Minisola et al. (2017) found that calcidiol administered in daily and weekly regimens over three months effectively raised 25-hydroxyvitamin D levels without altering markers related to bone and mineral metabolism. This suggests calcidiol's efficacy and safety in treating vitamin D inadequacy in postmenopausal women.

Metabolism and Excretion

Ethyl glucuronide, a minor ethanol metabolite similar in structure to calcidiol glucuronides, has been detected in serum or urine, as shown by Schmitt et al. (1995). This finding illustrates the metabolic pathways and excretion processes for substances similar to calcidiol glucuronides.

Regulation of Vitamin D Metabolites

The study by Zierold et al. (1994) highlighted the regulatory mechanisms of vitamin D metabolites, including calcidiol. They identified a vitamin D-response element in the rat calcidiol 24-hydroxylase gene, which is crucial for the metabolism of vitamin D.

Vitamin D Status in Special Populations

Calcidiol deficiency has been observed in specific populations, such as renal transplant patients, as indicated by Sadlier and Magee (2007). This study underscores the importance of monitoring calcidiol levels in certain groups with heightened health risks.

Hormonal and Enzymatic Activity

The production of 3α-Androstanediol Glucuronide in human genital skin, involving glucuronide conjugates similar to calcidiol glucuronides, was investigated by Lobo et al. (1987). This study provides insights into the enzymatic activities in human tissues involving glucuronides.

Enzymatic Treatment of Estrogens

The enzymatic treatment of estrogens and estrogen glucuronide by Tanaka et al. (2009) demonstrates the role of enzymes in metabolizing compounds similar to calcidiol glucuronides (Tanaka et al., 2009).

Calcidiol in Cancer Research

Calcidiol's association with prostate cancer was investigated by Tuohimaa et al. (2005), who found that calcidiol may influence cell differentiation and proliferation, suggesting its potential role in cancer biology.

Diagnostic and Therapeutic Agent

Brandi and Minisola (2013) discussed calcidiol [25(OH)D3] as a diagnostic marker and therapeutic agent in osteoporosis, highlighting its importance in bone health (Brandi & Minisola, 2013).

Cardiac Transplantation and Bone Loss

Calcidiol treatment in bone loss post-cardiac transplantation was examined by Garcia-Delgado et al. (1997), indicating its potential therapeutic use in managing bone health in transplant patients.

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O8/c1-19-10-13-23(40-31-28(36)26(34)27(35)29(41-31)30(37)38)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)39/h11-12,20,23-29,31,34-36,39H,1,6-10,13-18H2,2-5H3,(H,37,38)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOQRDXVFJRWFJ-VIVSZJOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170512-14-8 | |

| Record name | 25Ohd3-3-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170512148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25OHD3-3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN76CW017E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.